molecular formula C10H13N3O B11745536 [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11745536
M. Wt: 191.23 g/mol
InChI Key: AGNDFQWYAUONSJ-UHFFFAOYSA-N
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Description

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole rings in its structure provides unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of furan-2-carbaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan or pyrazole derivatives.

Scientific Research Applications

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:

    [(furan-2-yl)methyl][(1H-pyrazol-4-yl)methyl]amine: Lacks the methyl group on the pyrazole ring, which may affect its chemical properties and biological activities.

    [(furan-2-yl)methyl][(1-methyl-1H-imidazol-4-yl)methyl]amine:

The uniqueness of this compound lies in its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties that can be harnessed for various applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(furan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H13N3O/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10/h2-4,6,8,11H,5,7H2,1H3

InChI Key

AGNDFQWYAUONSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=CO2

Origin of Product

United States

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